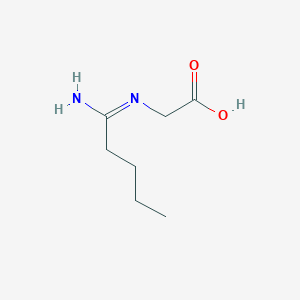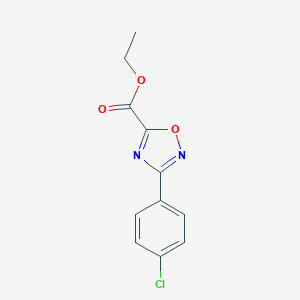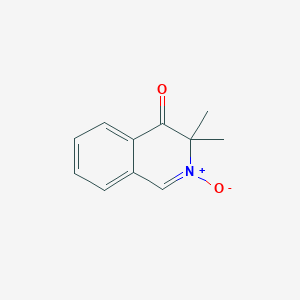
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide
Vue d'ensemble
Description
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide, also known as Isodrin, is a synthetic organic compound that belongs to the group of cyclodiene insecticides. It was first synthesized in 1949 and was widely used as an insecticide until it was banned in the United States in 1975 due to its harmful effects on the environment and human health. Despite its ban, Isodrin remains a subject of scientific research due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide involves its interaction with the nervous system of insects. 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide acts as a neurotoxin, disrupting the normal functioning of the nervous system and leading to paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been shown to have toxic effects on living organisms, including humans. Exposure to 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide can lead to a variety of health problems, including neurological damage, liver damage, and cancer. 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has also been shown to have endocrine-disrupting effects, interfering with the normal functioning of hormones in the body.
Avantages Et Limitations Des Expériences En Laboratoire
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has several advantages and limitations for laboratory experiments. Its unique chemical properties make it a useful tool for studying the nervous system and its interactions with other chemicals. However, its toxicity and potential health effects make it difficult to work with and require careful handling and disposal.
Orientations Futures
There are several future directions for research on 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide. One area of interest is its potential use in the treatment of cancer and other diseases. 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been shown to have anti-cancer properties and may be useful in developing new cancer therapies. Another area of interest is its persistence in the environment and potential effects on wildlife. Further research is needed to understand the long-term effects of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide on the environment and living organisms. Additionally, research on the potential health effects of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide exposure in humans is needed to inform public health policies and regulations.
Méthodes De Synthèse
The synthesis of 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide involves the reaction of 3,3-dimethyl-1-(2-nitroethylidene)indolin-2-one with hydrogen gas in the presence of a palladium catalyst. The reaction results in the reduction of the nitro group to an amino group and the formation of the isodrin molecule.
Applications De Recherche Scientifique
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been studied extensively for its potential applications in various fields such as agriculture, medicine, and environmental science. In agriculture, 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide was used as an insecticide to control pests in crops such as cotton, corn, and soybeans. In medicine, 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been investigated for its potential use in the treatment of cancer and other diseases. In environmental science, 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide has been studied for its persistence in the environment and its potential to bioaccumulate in living organisms.
Propriétés
IUPAC Name |
3,3-dimethyl-2-oxidoisoquinolin-2-ium-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-11(2)10(13)9-6-4-3-5-8(9)7-12(11)14/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFRIHPRWJJCHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2=CC=CC=C2C=[N+]1[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40171566 | |
| Record name | 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |
CAS RN |
184375-98-2 | |
| Record name | 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184375982 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Isoquinolinone, 3,3-dimethyl-, 2-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40171566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B61706.png)
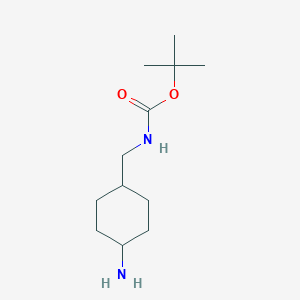

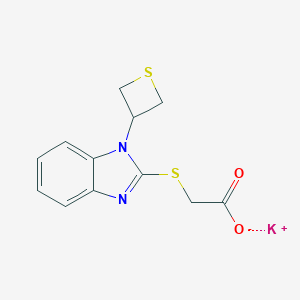
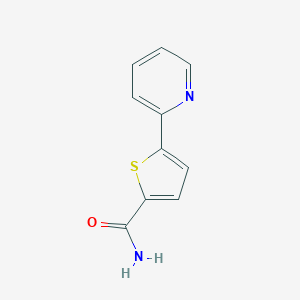
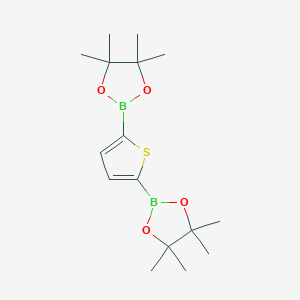

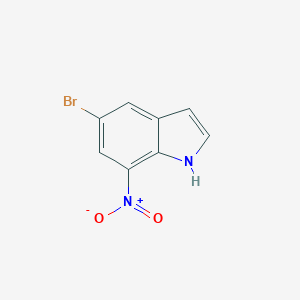
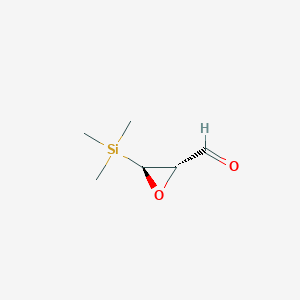
![Ethyl 3-pyridin-3-yl-[1,2,4]oxadiazole-5-carboxylate](/img/structure/B61726.png)
